molecular formula C20H20FN3O2S B2692051 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole CAS No. 897486-72-5

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole

Cat. No.: B2692051
CAS No.: 897486-72-5
M. Wt: 385.46
InChI Key: XVNJFLLHFZBAAZ-UHFFFAOYSA-N
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Description

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a piperazine ring, a fluorobenzoyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving a halogenated precursor.

    Addition of the Fluorobenzoyl Group: The final step involves the acylation of the piperazine nitrogen with 4-fluorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-hydroxy-7-methyl-1,3-benzothiazole.

    Reduction: Formation of 2-[4-(4-Fluorobenzyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzoyl group is known to enhance binding affinity to certain proteins, while the piperazine ring can modulate the compound’s pharmacokinetic properties. The methoxy group may contribute to the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Fluorobenzoyl)piperazin-1-yl]benzonitrile: Similar structure but with a benzonitrile group instead of a benzothiazole core.

    4-(4-Fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone: Contains a similar piperazine and fluorobenzyl moiety but with different substituents.

Uniqueness

2-[4-(4-Fluorobenzoyl)piperazin-1-yl]-4-methoxy-7-methyl-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzothiazole core, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with biological targets.

Properties

IUPAC Name

(4-fluorophenyl)-[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-13-3-8-16(26-2)17-18(13)27-20(22-17)24-11-9-23(10-12-24)19(25)14-4-6-15(21)7-5-14/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVNJFLLHFZBAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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